

Initial Toxicity Screening of SR-4554: A Technical Overview

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Compound of Interest

Compound Name: SR-4554
CAS No.: 167648-73-9
Cat. No.: B1682624

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This technical guide provides a summary of the initial toxicity screening of **SR-4554**, a fluorine-containing 2-nitroimidazole compound developed as a potential hypoxia marker. The data presented here is primarily derived from Phase I clinical trials, which aimed to establish the safety, tolerability, and pharmacokinetic profile of **SR-4554** in human subjects.

Quantitative Toxicity Data

The initial toxicity assessment of **SR-4554** in humans identified dose-limiting toxicities and established a maximum tolerated dose (MTD). The primary adverse events were gastrointestinal in nature.

Table 1: Summary of Dose-Limiting Toxicity and Maximum Tolerated Dose of **SR-4554**

Parameter	Value	Population	Key Findings	Reference
Dose-Limiting Toxicity (DLT)	Nausea and Vomiting	Patients with solid malignancies	A single patient experienced DLT at the 1600 mg/m ² dose level.	[1][2]
Maximum Tolerated Dose (MTD)	1400 mg/m ²	Patients with solid malignancies	Established as the highest dose without unacceptable toxicity in the initial Phase I study.	[1][2]
Higher Dose Exploration with Prophylaxis	Up to 2600 mg/m ²	Patients with solid malignancies	With prophylactic antiemetics (metoclopramide), higher doses were well-tolerated with all toxicities being ≤ grade 1.	

 Table 2: Pharmacokinetic Profile of **SR-4554** in Humans

Parameter	Mean Value (\pm SD)	Dose Range	Key Findings	Reference
Peak Plasma Concentration (Cmax)	Increased linearly with dose	400-1600 mg/m ²	Demonstrates predictable exposure with increasing dose.	[2]
Plasma Elimination Half-Life (t _{1/2})	3.28 \pm 0.59 hours	400-1600 mg/m ²	Indicates a relatively short duration of systemic exposure.	[2]
Plasma Clearance	12.8 \pm 3.3 L/h	400-1600 mg/m ²	Shows rapid removal of the compound from the plasma.	[1][2]
Urinary Recovery	Generally high	400-1600 mg/m ²	Suggests renal excretion is a major route of elimination.	[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the Phase I clinical trials of **SR-4554**.

2.1. Phase I Clinical Trial for Toxicity Assessment

- Objective: To determine the MTD, DLT, and pharmacokinetic profile of intravenously administered **SR-4554**.
- Patient Population: Patients with histologically confirmed solid malignancies, suitable for 19F Magnetic Resonance Spectroscopy (MRS), and meeting specific hematological and biochemical function criteria.[3]

- Study Design: A single-center, dose-escalation study. **SR-4554** was administered intravenously on day 1, followed by pharmacokinetic and MRS studies over 24 hours.[3]
- Dosing Regimen:
 - Initial dose escalation: Commenced at 400 mg/m² and escalated to 1600 mg/m². [2]
 - Higher dose exploration: Doses were increased from 1400 mg/m² up to 2600 mg/m² with prophylactic antiemetic administration. [3]
 - Administration: Intravenous infusion over 30 or 60 minutes, diluted in 0.9% normal saline. [3]
- Toxicity Evaluation: Toxicities were graded using the National Cancer Institute Common Toxicity Criteria version 2.0. DLT was defined as specific drug-related adverse events, including neuropathy > grade 1, neutropenia > grade 1, and any non-hematological toxicity > grade 1 (including nausea and vomiting). [3]
- Pharmacokinetic Analysis:
 - Sample Collection: Plasma samples were collected at multiple time points up to 24 hours post-infusion. Urine was collected over 24 hours. [3]
 - Analytical Method: **SR-4554** concentrations in plasma and urine were measured using a validated high-performance liquid chromatography (HPLC) with UV detection. [1][2][3]
 - Data Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters. [1][2]

2.2. Preclinical Evaluation in Multicellular Spheroids

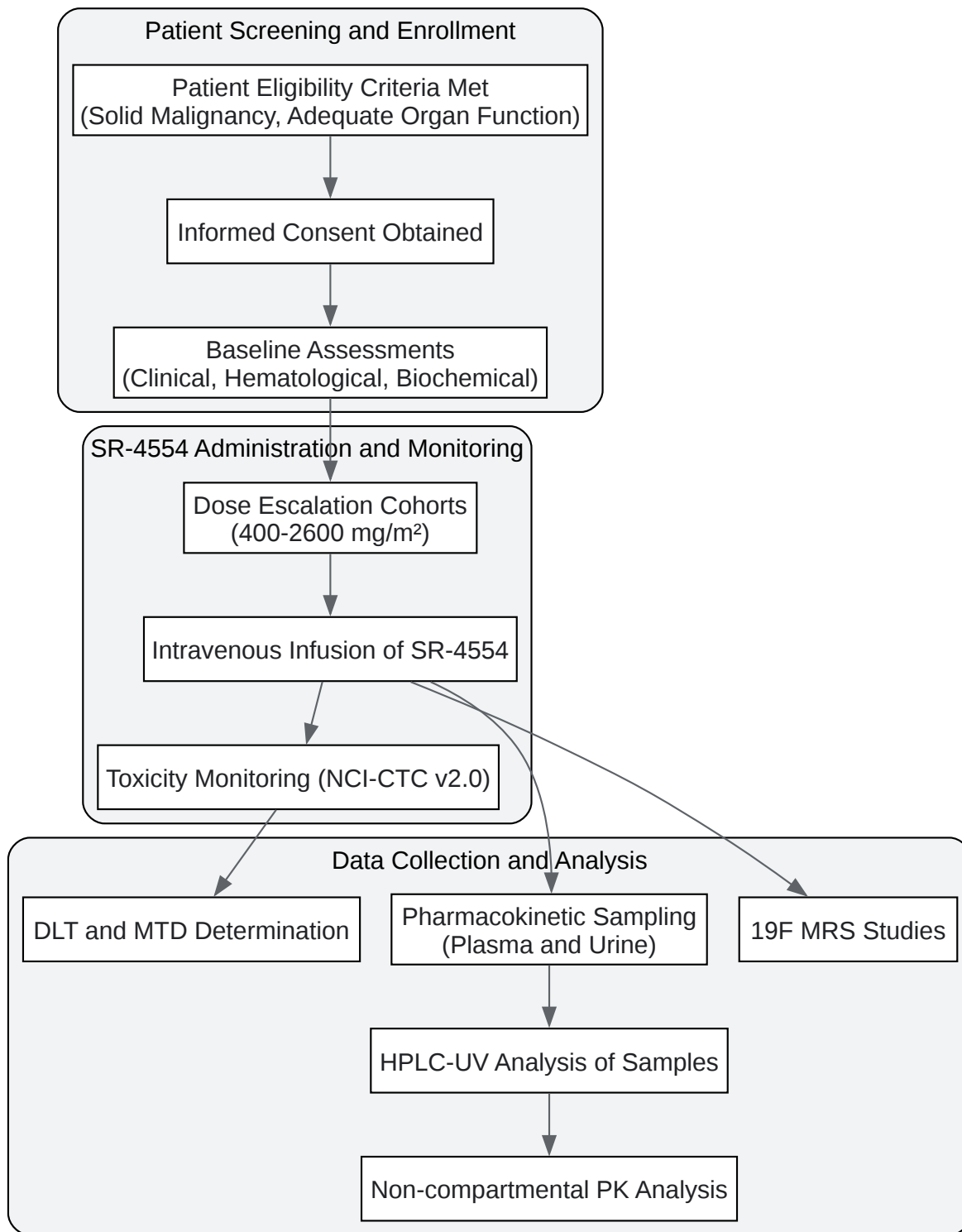
While detailed in-vivo preclinical toxicity data is not available in the provided search results, a study on human ovarian cancer multicellular spheroids provides insight into the cellular distribution of **SR-4554**.

- Objective: To examine the cellular and subcellular distribution of **SR-4554** in a model of tumor hypoxia.

- Methodology:
 - Human ovarian cancer multicellular spheroids were exposed to **SR-4554**.
 - Electron energy loss spectroscopic (EELS) analysis was used to determine the subcellular localization of the drug.
- Key Findings:
 - **SR-4554** showed an 8-fold higher retention in the hypoxic inner regions of the spheroids compared to the outer regions.[4]
 - Within hypoxic cells, **SR-4554** was primarily associated with the endoplasmic reticulum, nucleus, and the cytoplasmic side of intracellular vesicles.[4]
 - This distribution is consistent with the hypothesis that 2-nitroimidazoles undergo hypoxia-mediated enzymatic reduction to reactive species that bind to cellular components.[4]

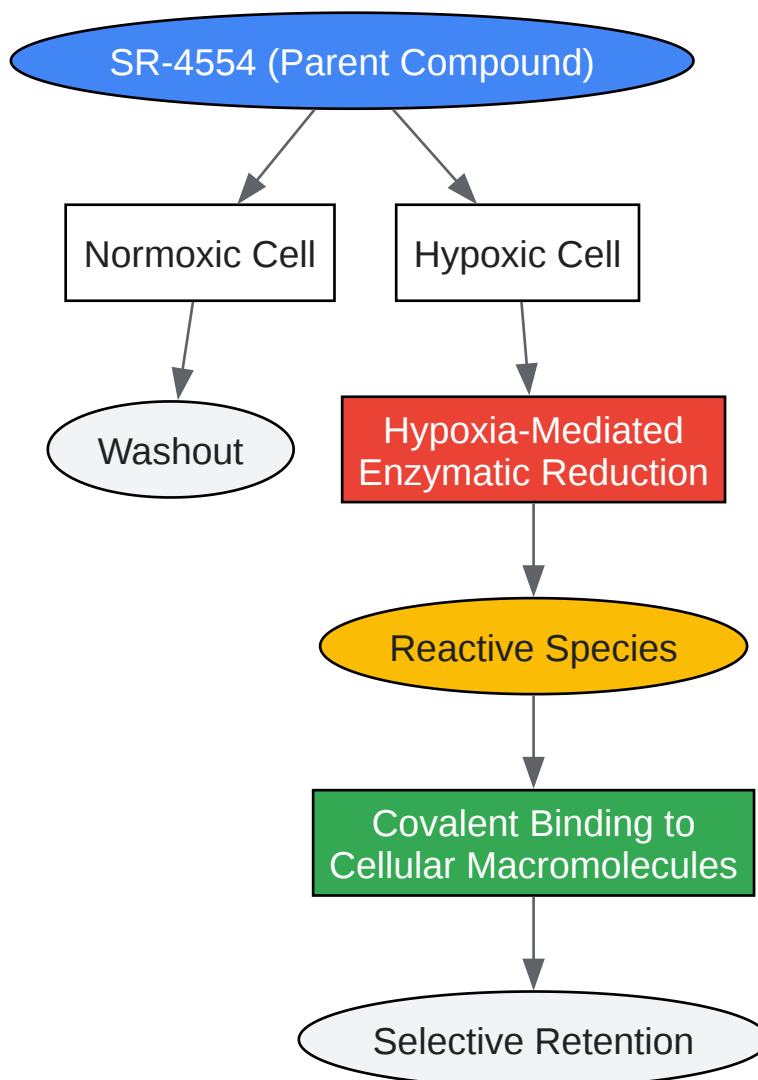
Visualizations

3.1. Experimental Workflow for **SR-4554** Phase I Toxicity Screening



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Caption: Workflow of the Phase I clinical trial for **SR-4554** toxicity screening.

3.2. Hypoxia-Mediated Retention of **SR-4554**

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Caption: Proposed mechanism of selective retention of **SR-4554** in hypoxic cells.

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